molecular formula C11H13NO2 B14716987 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- CAS No. 20973-05-1

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl-

Cat. No.: B14716987
CAS No.: 20973-05-1
M. Wt: 191.23 g/mol
InChI Key: NULIEPRMFAOWHI-UHFFFAOYSA-N
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Description

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- is a heterocyclic compound belonging to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method is the reaction of anthranilic acid with a carboxylic acid chloride in the presence of a base such as triethylamine. The intermediate formed is then cyclized using cyclizing agents like acetic anhydride, polyphosphoric acid, or sulfuric acid .

Industrial Production Methods

Industrial production of benzoxazinone derivatives often employs one-pot synthesis methods to streamline the process and improve yields. For example, the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents has been shown to be effective under mild conditions, resulting in high yields and simplified workup .

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- involves its interaction with specific molecular targets, such as enzymes. For instance, as an elastase inhibitor, it binds to the active site of the enzyme, preventing its activity. This inhibition can lead to reduced inflammation and tissue damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-propyl- stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the propyl group at the 3-position can enhance its lipophilicity and potentially improve its interaction with biological targets .

Properties

CAS No.

20973-05-1

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

3-propyl-2H-1,3-benzoxazin-4-one

InChI

InChI=1S/C11H13NO2/c1-2-7-12-8-14-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3

InChI Key

NULIEPRMFAOWHI-UHFFFAOYSA-N

Canonical SMILES

CCCN1COC2=CC=CC=C2C1=O

Origin of Product

United States

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